N-[3-(trifluoromethoxy)phenyl]acetamide
Description
Properties
IUPAC Name |
N-[3-(trifluoromethoxy)phenyl]acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8F3NO2/c1-6(14)13-7-3-2-4-8(5-7)15-9(10,11)12/h2-5H,1H3,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BBLYNDRZXOWCNV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC(=CC=C1)OC(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8F3NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10680458 | |
| Record name | N-[3-(Trifluoromethoxy)phenyl]acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10680458 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
219.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1956-85-0 | |
| Record name | N-[3-(Trifluoromethoxy)phenyl]acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10680458 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies and Mechanistic Aspects of N 3 Trifluoromethoxy Phenyl Acetamide Synthesis
Conventional Synthetic Pathways to N-[3-(trifluoromethoxy)phenyl]acetamide
The primary and most straightforward methods for synthesizing this compound involve the formation of an amide bond between the 3-(trifluoromethoxy)aniline (B52521) core and an acetyl group. This is typically achieved through direct acylation or with the assistance of coupling reagents.
Direct Acylation Reactions of 3-(Trifluoromethoxy)aniline Derivatives
Direct acylation of 3-(trifluoromethoxy)aniline is a common and direct method for the synthesis of this compound. This reaction typically involves the use of acetylating agents such as acetic anhydride (B1165640) or acetyl chloride. The reaction of 3-(trifluoromethoxy)aniline with acetic anhydride is a well-established method for N-acetylation. While specific literature on the direct acylation of 3-(trifluoromethoxy)aniline is not abundant, the process is analogous to the acylation of similar aniline (B41778) derivatives. For instance, the acylation of 3-(trifluoromethyl)aniline (B124266) with cyanoacetic acid, a related reaction, proceeds via direct condensation. Acetic acid itself can also be used for N-acylation reactions, though it is less reactive than its anhydride or chloride counterparts. google.com
The reaction mechanism involves the nucleophilic attack of the amino group of 3-(trifluoromethoxy)aniline on the electrophilic carbonyl carbon of the acetylating agent. In the case of acetic anhydride, this results in the formation of a tetrahedral intermediate, which then collapses to yield the N-acetylated product and acetic acid as a byproduct. When using acetyl chloride, the reaction is often more vigorous and produces hydrochloric acid, which may need to be neutralized by a base to drive the reaction to completion and prevent protonation of the starting aniline.
Amide Bond Formation via Coupling Reagents and Catalytic Systems
To facilitate amide bond formation, particularly when starting from less reactive carboxylic acids or to avoid harsh reaction conditions, a variety of coupling reagents and catalytic systems can be employed. These reagents activate the carboxylic acid, making it more susceptible to nucleophilic attack by the amine.
Common carbodiimide (B86325) coupling reagents such as N,N'-dicyclohexylcarbodiimide (DCC) are frequently used in amide synthesis. nih.gov The mechanism involves the reaction of the carboxylic acid (in this case, acetic acid) with DCC to form a highly reactive O-acylisourea intermediate. This intermediate is then readily attacked by the amine, 3-(trifluoromethoxy)aniline, to form the desired amide and a dicyclohexylurea (DCU) byproduct. To enhance the efficiency of the coupling and to suppress side reactions, additives such as 1-hydroxybenzotriazole (B26582) (HOBt) are often used in conjunction with DCC. nih.govrsc.org HOBt reacts with the O-acylisourea to form an active ester, which is more stable and less prone to racemization (if applicable) and other side reactions than the O-acylisourea itself. This active ester then reacts with the amine to provide the final product.
Phosphonium-based reagents (e.g., BOP, PyBOP) and uronium-based reagents (e.g., HBTU, HATU) represent another class of effective coupling agents for amide bond formation. These reagents work by activating the carboxylic acid to form an activated ester, which then reacts with the amine.
Advanced Synthetic Strategies for Yield Optimization and Purity Enhancement
To improve the efficiency and purity of this compound, advanced synthetic strategies are employed. These focus on controlling the reaction's selectivity and optimizing the process for larger-scale production.
Regioselective Synthesis and Control of Side Reactions
Regioselectivity is a critical consideration in the synthesis of substituted anilines to ensure the desired isomer is obtained. In the context of synthesizing this compound, the starting material, 3-(trifluoromethoxy)aniline, already possesses the desired substitution pattern. Therefore, the primary focus of regioselectivity shifts to the N-acylation step, ensuring that acylation occurs at the nitrogen atom and not at the aromatic ring (C-acylation), which is generally not favored under typical amidation conditions.
Control of side reactions is crucial for achieving high purity. In direct acylation, potential side reactions include diacetylation of the amine, although this is generally less of a concern with anilines compared to aliphatic amines. When using coupling reagents like DCC, the formation of N-acylurea byproducts can occur. The use of additives like HOBt helps to minimize this side reaction. nih.gov Purification techniques such as recrystallization or column chromatography are often necessary to remove any byproducts and unreacted starting materials.
A protocol for the regioselective synthesis of ortho-OCF3 aniline derivatives involves an OCF3-migration, which highlights the importance of controlling reaction conditions to achieve the desired isomer. nih.gov
Process Optimization for Scalability in Chemical Production
For the synthesis of this compound on an industrial scale, process optimization is essential to ensure efficiency, safety, and cost-effectiveness. Key parameters for optimization include reaction temperature, concentration, catalyst loading, and reaction time. For instance, in the synthesis of a related compound, process optimization for the N-acetylation of 3-aminobenzotrifluoride involves careful control of these parameters to maximize yield and throughput.
The choice of solvent is also critical. It should be able to dissolve the reactants, be inert to the reaction conditions, and facilitate product isolation. For large-scale production, the economic and environmental impact of the solvent choice are also important considerations. The development of scalable synthesis methods for related trifluoromethylated compounds often focuses on practical and efficient procedures.
Exploration of Alternative Precursors and Reaction Conditions
Research into the synthesis of this compound and related compounds includes the exploration of alternative starting materials and reaction conditions to develop more efficient and versatile synthetic routes.
The synthesis of the key precursor, 3-(trifluoromethoxy)aniline, has been reported from 2-chlorophenol. sigmaaldrich.com Alternative synthetic routes to substituted anilines can provide different starting points for the synthesis of the final product. For example, the synthesis of 2-methyl-3-trifluoromethylaniline has been achieved from 2-chloro-3-trifluoromethylaniline, demonstrating the potential for modifying existing aniline derivatives to access new precursors. google.com The synthesis of 3-(trifluoromethyl)aniline itself can be achieved through various methods, including the reduction of 3-nitrobenzotrifluoride. nih.gov
Chemical Transformations and Derivatization Chemistry of N 3 Trifluoromethoxy Phenyl Acetamide
Reactivity Profiles of the Acetamide (B32628) Moiety
The acetamide group, -NHC(O)CH₃, is a cornerstone of the molecule's chemistry, offering pathways for both cleavage and functionalization.
Hydrolysis and Amide Exchange Reactions
The amide bond in N-[3-(trifluoromethoxy)phenyl]acetamide is stable under neutral conditions but can be cleaved through hydrolysis. This reaction typically requires strong acidic or basic conditions to proceed effectively.
Acid-Catalyzed Hydrolysis: In the presence of a strong acid, such as hydrochloric acid or sulfuric acid, and heat, the amide undergoes hydrolysis to yield 3-(trifluoromethoxy)aniline (B52521) and acetic acid. The mechanism involves protonation of the carbonyl oxygen, which increases the electrophilicity of the carbonyl carbon, making it susceptible to nucleophilic attack by water.
Base-Catalyzed Hydrolysis: Under strong basic conditions, for instance, with sodium hydroxide, the amide is hydrolyzed via nucleophilic attack of a hydroxide ion on the carbonyl carbon. This process also results in the formation of 3-(trifluoromethoxy)aniline and an acetate salt.
Amide exchange, or transamidation, is a less common reaction for N-aryl acetamides and generally requires specific catalysts or reactive reagents to proceed.
N-Substitution and Functionalization Reactions
The nitrogen atom of the acetamide group is generally not very nucleophilic due to the delocalization of its lone pair of electrons into the adjacent carbonyl group. Consequently, N-substitution reactions require specific conditions to activate the amide.
One common strategy involves the deprotonation of the amide with a strong base, such as sodium hydride, to form a highly nucleophilic amide anion. This anion can then react with various electrophiles, like alkyl halides, to yield N-alkylated products. However, O-alkylation can be a competing side reaction. N-arylation can be achieved through copper-catalyzed cross-coupling reactions, often referred to as the Goldberg reaction, which couples the amide with an aryl halide.
Electrophilic and Nucleophilic Transformations on the Phenyl Ring
The reactivity of the phenyl ring is significantly influenced by the electronic properties of both the acetamido (-NHCOCH₃) and the trifluoromethoxy (-OCF₃) substituents.
Substitutions Directed by the Trifluoromethoxy and Acetamido Groups
Electrophilic aromatic substitution (EAS) is a key class of reactions for modifying the phenyl ring. The regiochemical outcome is determined by the combined directing effects of the existing substituents.
Acetamido Group (-NHCOCH₃): This group is a moderately activating, ortho, para-director. The nitrogen lone pair can donate electron density to the ring via resonance, stabilizing the arenium ion intermediate formed during electrophilic attack at the ortho and para positions.
In this compound, the substituents are in a meta relationship. The potential sites for electrophilic attack are positions 2, 4, 5, and 6. The directing effects synergize to favor substitution at positions 4 and 6, which are para and ortho to the activating acetamido group, respectively, and are not strongly deactivated by the trifluoromethoxy group. Position 2 is sterically hindered and electronically disfavored. Position 5 is meta to both groups and thus the most deactivated.
| Position | Relation to -NHCOCH₃ (Activating) | Relation to -OCF₃ (Deactivating) | Predicted Reactivity |
|---|---|---|---|
| 2 | ortho | ortho | Low (Steric hindrance, -I effect of OCF₃) |
| 4 | para | ortho | High (Activated by NHCOCH₃) |
| 5 | meta | meta | Very Low (Deactivated by both) |
| 6 | ortho | meta | High (Activated by NHCOCH₃) |
Introduction of Additional Functionalities
Based on the directing effects, various functional groups can be introduced onto the aromatic ring using standard EAS protocols.
Nitration: Treatment with a mixture of concentrated nitric acid and sulfuric acid is expected to yield a mixture of N-[4-nitro-3-(trifluoromethoxy)phenyl]acetamide and N-[2-nitro-5-(trifluoromethoxy)phenyl]acetamide (corresponding to substitution at the 4- and 6-positions relative to the acetamido group).
Halogenation: Reactions with halogens (e.g., Br₂ in acetic acid) would similarly lead to substitution primarily at the 4- and 6-positions.
Sulfonation: Fuming sulfuric acid can introduce a sulfonic acid group (-SO₃H), likely at the less sterically hindered 4-position.
Nucleophilic aromatic substitution (NAS) on this ring is generally difficult unless a strongly electron-withdrawing group, such as a nitro group, is introduced, and a good leaving group is present.
Oxidative and Reductive Chemical Pathways
The trifluoromethoxy group is known for its high chemical and thermal stability, making it resistant to many common oxidizing and reducing agents. chemrxiv.orgrjptonline.org The aromatic ring and the acetamide group are also relatively robust.
Oxidation: The molecule is generally stable to mild oxidizing agents. Strong oxidative conditions could potentially lead to degradation of the entire molecule. Anodic oxidation of N-aryl amides has been reported, but this is a specialized technique.
Reduction: The amide functional group is resistant to catalytic hydrogenation. Its reduction to an amine (N-ethyl-3-(trifluoromethoxy)aniline) requires powerful reducing agents such as lithium aluminum hydride (LiAlH₄). The aromatic ring itself is also difficult to reduce.
Oxidation of Pendant Groups
The pendant groups of this compound, namely the methyl group of the acetamido moiety and the trifluoromethoxy group, exhibit distinct reactivities towards oxidation.
The trifluoromethoxy group is generally considered to be highly resistant to oxidative degradation. The strong carbon-fluorine bonds and the electron-withdrawing effect of the fluorine atoms render the trifluoromethoxy group metabolically stable and less susceptible to enzymatic oxidation. mdpi.com This inherent stability is a key feature often exploited in medicinal chemistry to enhance the pharmacokinetic profiles of drug candidates. mdpi.com
Conversely, the methyl group of the acetamido functionality represents a potential site for oxidation. While direct oxidation of the acetamido methyl group in this compound to a carboxylic acid has not been extensively documented in readily available literature, this transformation is a known process for terminal methyl groups under certain oxidative conditions. rsc.org A more commonly observed oxidation of N-arylacetamides occurs at the benzylic position of the acetamido group, leading to the formation of α-keto amides. For instance, cesium carbonate has been shown to promote the aerobic oxidation of arylacetamides, providing a convenient route to N-substituted α-keto amides. researchgate.net This suggests a plausible oxidative pathway for this compound to yield N-[3-(trifluoromethoxy)phenyl]-2-oxoacetamide.
Table 1: Potential Oxidation Reactions of this compound Pendant Groups
| Pendant Group | Potential Oxidizing Agent | Potential Product |
|---|---|---|
| Acetamido (methyl group) | Molecular Oxygen / Cs₂CO₃ | N-[3-(trifluoromethoxy)phenyl]-2-oxoacetamide |
Reduction of Specific Functional Handles
The reduction of the functional groups in this compound offers pathways to new derivatives with altered electronic and structural properties.
The acetamido group can be reduced to the corresponding ethylamine derivative. This transformation can be achieved through methods such as reductive amination. harvard.educommonorganicchemistry.comwikipedia.orgorganic-chemistry.orgchemistrysteps.com This process typically involves the conversion of the amide to an intermediate imine, which is then reduced in situ. Reagents like sodium borohydride can be employed for this purpose. organic-chemistry.org This conversion would yield N-ethyl-3-(trifluoromethoxy)aniline, transforming the neutral amide into a basic amine.
The trifluoromethoxy group, similar to its high oxidative stability, is also generally resistant to reduction. However, reductive cleavage of carbon-fluorine bonds in trifluoromethylarenes has been reported, suggesting that under specific and potent reducing conditions, the C-O bond of the trifluoromethoxy group could potentially be cleaved. researchgate.net Such a reaction would likely require harsh conditions and may not be selective, potentially affecting other functional groups in the molecule.
Table 2: Potential Reduction Reactions of this compound Functional Groups
| Functional Group | Potential Reducing Agent/Method | Potential Product |
|---|---|---|
| Acetamido | Reductive Amination (e.g., NaBH₄) | N-ethyl-3-(trifluoromethoxy)aniline |
Synthesis and Exploration of Novel Derivatives of this compound
The core structure of this compound serves as a scaffold for the synthesis and exploration of novel derivatives with potentially enhanced or modified biological and chemical properties.
Structural Modifications and Generation of Analogues
Structural modifications of this compound can be approached in several ways, including substitutions on the aromatic ring and alterations to the acetamido group.
Aromatic Ring Substitution: The trifluoromethoxy group is a deactivating, ortho-, para-directing substituent for electrophilic aromatic substitution. beilstein-journals.org Therefore, introducing new substituents onto the phenyl ring would likely require forcing conditions. Nitration of N-acetyl-3-(trifluoromethoxy)aniline, a closely related compound, has been shown to occur primarily at the 6-position, with a minor product formed from substitution at the 4-position. beilstein-journals.org This provides a potential route to nitro-derivatives of this compound, which can then be further functionalized.
Modification of the Acetamido Group: The acetamido group itself can be a site for derivatization. For instance, the nitrogen atom can be alkylated to form N-alkyl-N-[3-(trifluoromethoxy)phenyl]acetamide derivatives. Furthermore, the acetyl group can be replaced with other acyl groups to generate a library of N-acyl-3-(trifluoromethoxy)aniline analogues. This can be achieved by first hydrolyzing the acetamide to 3-(trifluoromethoxy)aniline, followed by reaction with a variety of acylating agents. The synthesis of (E)-N-(substituted arylidene)-3-(trifluoromethyl)anilines has been reported, showcasing the versatility of the aniline (B41778) precursor. niscpr.res.inresearchgate.net
A protocol for the synthesis of ortho-trifluoromethoxylated aniline derivatives has been described, which involves the O-trifluoromethylation of an N-aryl-N-hydroxyacetamide followed by a thermally induced intramolecular OCF₃ migration. jove.com This methodology could be adapted to generate a range of structurally diverse analogues.
Table 3: Examples of Synthetic Pathways to Novel Derivatives
| Starting Material | Reagent(s) | Type of Modification | Potential Derivative Class |
|---|---|---|---|
| This compound | HNO₃/H₂SO₄ | Electrophilic Aromatic Substitution | Nitro-N-[3-(trifluoromethoxy)phenyl]acetamides |
| 3-(trifluoromethoxy)aniline | Various Acyl Chlorides | N-Acylation | N-Acyl-3-(trifluoromethoxy)anilines |
Impact of Derivatization on Molecular Reactivity and Interaction Capabilities
The derivatization of this compound can have a profound impact on its molecular reactivity and its ability to interact with biological targets.
Molecular Reactivity: The introduction of additional substituents on the aromatic ring will further modulate its electronic properties. Electron-donating groups could increase the ring's reactivity towards electrophiles, while additional electron-withdrawing groups would further deactivate it. Modification of the acetamido group, for example, by converting it to an N-alkyl derivative, can influence its hydrolytic stability and its ability to act as a hydrogen bond donor.
Derivatization of the acetamido group can also significantly alter interaction capabilities. The amide nitrogen is a hydrogen bond donor, and the carbonyl oxygen is a hydrogen bond acceptor. Modifying this group can change the hydrogen bonding pattern of the molecule, which is often crucial for specific interactions with biological macromolecules. For example, the incorporation of N-phenylacetamide derivatives into larger scaffolds has been explored for the development of inhibitors for various enzymes, where the acetamide moiety plays a key role in binding to the active site. archivepp.com
Table 4: Predicted Impact of Derivatization on Molecular Properties
| Derivatization Site | Modification | Predicted Impact on Reactivity | Predicted Impact on Interaction Capabilities |
|---|---|---|---|
| Aromatic Ring | Introduction of Electron-Donating Group | Increased reactivity towards electrophiles | Altered electronic interactions with target |
| Aromatic Ring | Introduction of Electron-Withdrawing Group | Decreased reactivity towards electrophiles | Enhanced electrostatic interactions with target |
| Acetamido Group | N-Alkylation | Decreased hydrogen bond donating ability | Altered binding due to steric hindrance and loss of H-bond |
Advanced Spectroscopic and Structural Characterization of N 3 Trifluoromethoxy Phenyl Acetamide
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
NMR spectroscopy is a cornerstone technique for determining the carbon-hydrogen framework of an organic molecule. For N-[3-(trifluoromethoxy)phenyl]acetamide, ¹H, ¹³C, and ¹⁹F NMR each provide critical and complementary pieces of the structural puzzle.
The ¹H NMR spectrum provides information about the chemical environment, number, and connectivity of protons. In a typical deuterated solvent like CDCl₃, the spectrum shows distinct signals for the amide, aromatic, and methyl protons. The amide proton (N-H) typically appears as a broad singlet due to quadrupole broadening and chemical exchange. The aromatic protons present a complex multiplet pattern consistent with a 1,3-disubstituted benzene (B151609) ring. The acetyl methyl protons (CH₃) appear as a sharp singlet, shifted downfield by the adjacent carbonyl group.
Table 1: ¹H NMR Chemical Shift Data for this compound
| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity |
|---|---|---|
| Amide (N-H) | ~7.5 - 8.5 | Broad Singlet |
| Aromatic (Ar-H) | ~7.0 - 7.8 | Multiplet |
The ¹³C NMR spectrum reveals the number of unique carbon environments in the molecule. thieme-connect.de The spectrum is typically acquired with proton decoupling, resulting in singlet signals for each carbon. The carbonyl carbon of the amide group is significantly deshielded and appears at a low field. The aromatic carbons show a range of shifts influenced by the electron-withdrawing trifluoromethoxy group and the acetamido group. The carbon of the trifluoromethoxy group is identifiable by its characteristic quartet splitting pattern due to coupling with the three fluorine atoms (¹J-CF). imperial.ac.uk
Table 2: Predicted and Experimental ¹³C NMR Chemical Shift Data for this compound
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Experimental Chemical Shift (δ, ppm) |
|---|---|---|
| Carbonyl (C=O) | 169.1 | ~168-170 |
| C-NH | 139.7 | ~139-141 |
| C-OCF₃ | 149.5 | ~149-150 (q, ²J-CF) |
| Aromatic C-H | 110.1, 115.9, 119.9 | ~110-120 |
| Aromatic C-H | 130.3 | ~130 |
| OCF₃ | 120.6 (q, ¹J-CF ≈ 257 Hz) | ~120 (q, ¹J-CF) |
¹⁹F NMR is highly sensitive and specific for characterizing fluorine-containing compounds. nih.govbeilstein-journals.org For this compound, the three chemically equivalent fluorine atoms of the trifluoromethoxy (-OCF₃) group give rise to a single, sharp resonance in the spectrum. rsc.org The chemical shift of this singlet is characteristic of the -OCF₃ group attached to an aromatic ring and is typically observed around -58 to -60 ppm when referenced against a standard like trichlorofluoromethane (B166822) (CFCl₃). imperial.ac.ukcolorado.edu This single peak confirms the presence and electronic environment of the trifluoromethoxy moiety.
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis
Mass spectrometry provides information on the molecular weight and structural fragments of a compound. The electron ionization (EI) mass spectrum of this compound confirms its molecular weight of 219.17 g/mol . nist.gov The spectrum displays a distinct molecular ion peak ([M]⁺) at a mass-to-charge ratio (m/z) of 219.
The fragmentation pattern is characteristic of an N-aryl acetamide (B32628). A prominent fragmentation pathway involves the loss of a ketene (B1206846) molecule (CH₂=C=O, 42 Da) via a McLafferty-type rearrangement, leading to the base peak at m/z 177. This fragment corresponds to the 3-(trifluoromethoxy)aniline (B52521) radical cation. Subsequent fragmentation can occur, providing further structural confirmation. libretexts.org
Table 3: Key Mass Spectrometry Data for this compound
| m/z | Proposed Fragment Ion | Relative Intensity |
|---|---|---|
| 219 | [C₉H₈F₃NO]⁺ (Molecular Ion) | High |
| 177 | [M - C₂H₂O]⁺ | 100% (Base Peak) |
| 149 | [M - C₂H₂O - CO]⁺ | Moderate |
Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Functional Group Identification and Electronic Transitions
These spectroscopic techniques probe the vibrational and electronic properties of the molecule.
The IR spectrum is used to identify the functional groups present in this compound. nist.gov Key absorption bands confirm the presence of the amide linkage and the trifluoromethoxy-substituted aromatic ring. A sharp band around 3300 cm⁻¹ corresponds to the N-H stretching vibration. The amide I band (primarily C=O stretching) appears as a strong absorption near 1670-1700 cm⁻¹. The amide II band (a mix of N-H bending and C-N stretching) is observed around 1550-1580 cm⁻¹. Additionally, very strong and broad absorptions between 1100 and 1300 cm⁻¹ are characteristic of the C-O and C-F stretching vibrations of the trifluoromethoxy group. researchgate.net
Table 4: Characteristic IR Absorption Bands for this compound
| Vibrational Mode | Functional Group | Wavenumber (cm⁻¹) |
|---|---|---|
| N-H Stretch | Amide | ~3300 |
| C=O Stretch (Amide I) | Amide | ~1670-1700 |
| N-H Bend (Amide II) | Amide | ~1550-1580 |
UV-Vis spectroscopy reveals information about the electronic transitions within the molecule. For this compound, the spectrum is dominated by absorptions due to π → π* transitions within the substituted benzene ring. In a solvent like ethanol (B145695) or methanol, one would expect to observe strong absorption bands typically below 300 nm, characteristic of acetanilide-type chromophores. nist.govresearchgate.net
X-ray Crystallography for Precise Three-Dimensional Molecular Structure Determination
While the synthesis and spectroscopic characterization of this compound are documented, a publically available single-crystal X-ray structure for this specific compound could not be located in the primary literature or crystallographic databases as of this writing.
However, analysis of closely related N-(substituted phenyl)acetamide structures allows for a well-founded prediction of its solid-state conformation. iucr.orgiucr.org It is expected that the molecule would exhibit a nearly planar acetamide group. The dihedral angle between the plane of the aromatic ring and the plane of the amide group would be a key conformational feature. In the crystal lattice, molecules would likely be linked by intermolecular hydrogen bonds between the amide N-H donor and the carbonyl oxygen acceptor (N-H···O=C) of an adjacent molecule. iucr.org This interaction typically leads to the formation of one-dimensional chains or centrosymmetric dimers, which then pack to form the extended three-dimensional crystal structure. The bulky and highly electronegative trifluoromethoxy group would also play a significant role in dictating the crystal packing arrangement through steric and dipole-dipole interactions.
Analysis of Molecular Conformation and Bond Geometries
The acetamide group (–NH–C(=O)–CH₃) is generally planar due to the delocalization of the nitrogen lone pair into the carbonyl group. A critical conformational parameter is the dihedral angle between the plane of the phenyl ring and the plane of this acetamide group. In many related N-phenylacetamide structures, this angle can vary significantly depending on the steric and electronic effects of other ring substituents. For this compound, a non-coplanar arrangement is expected, which helps to minimize steric hindrance.
The trifluoromethoxy (–O–CF₃) group, positioned at the meta-position of the phenyl ring, also has preferred orientations. The C–O–C bond angle will be approximately 120°, and the trifluoromethyl group will likely be staggered with respect to the C–O bond.
The bond lengths and angles within the molecule are expected to fall within standard ranges for similar organic compounds. The C–N bond of the amide linkage would exhibit partial double bond character, making it shorter than a typical C–N single bond. The C=O double bond will be a standard length for an amide. In the phenyl ring, the C–C bond lengths may show slight deviations from the standard 1.39 Å of benzene due to the electronic influence of the electron-withdrawing trifluoromethoxy group and the acetamido group.
A detailed analysis of bond geometries would require experimental data from techniques such as X-ray crystallography, which, as noted, is not currently available in the public domain for this specific molecule.
Table 1: Expected Bond Types and General Lengths in this compound
| Bond Type | Atom 1 | Atom 2 | Expected Approximate Bond Length (Å) |
| Carbonyl | C | O | ~ 1.23 |
| Amide C-N | C | N | ~ 1.33 |
| Phenyl C-C | C | C | ~ 1.39 |
| Phenyl C-N | C | N | ~ 1.43 |
| Phenyl C-O | C | O | ~ 1.37 |
| Ether O-C | O | C | ~ 1.42 |
| C-F | C | F | ~ 1.35 |
| C-H (Aromatic) | C | H | ~ 1.08 |
| C-H (Methyl) | C | H | ~ 1.09 |
| N-H | N | H | ~ 1.00 |
| Note: These are generalized, expected values. Precise experimental values are not available. |
Investigation of Intermolecular Interactions and Crystal Packing Motifs, Including Hydrogen Bonding Networks
The solid-state packing of this compound molecules in a crystal lattice would be governed by a combination of intermolecular forces. The most significant of these is expected to be hydrogen bonding.
The acetamide group contains a hydrogen bond donor (the N–H group) and a hydrogen bond acceptor (the carbonyl oxygen, C=O). This functionality strongly favors the formation of intermolecular hydrogen bonds. In the solid state, acetanilide (B955) and its derivatives commonly form one-dimensional chains or tapes via N–H···O=C hydrogen bonds. nih.gov It is highly probable that this compound would exhibit a similar packing motif, where the amide hydrogen of one molecule forms a hydrogen bond with the carbonyl oxygen of a neighboring molecule, leading to the formation of infinite chains. nih.gov
C–H···O and C–H···F interactions: The aromatic C–H groups and the methyl C–H groups could act as weak hydrogen bond donors to the oxygen and fluorine atoms of neighboring molecules.
π–π stacking: The aromatic phenyl rings could interact through π–π stacking, although the presence of the bulky trifluoromethoxy group might lead to offset stacking arrangements rather than a direct face-to-face overlap. nih.gov
Dipole-dipole interactions: The polar C=O, C–O–C, and C–F bonds create molecular dipoles that would influence the orientation of molecules within the crystal lattice.
The interplay of these various interactions would determine the final, most thermodynamically stable crystal structure. A detailed characterization of these packing motifs and the precise geometry of the hydrogen bonds (bond distances and angles) would necessitate experimental crystallographic analysis.
Table 2: Potential Intermolecular Interactions in Crystalline this compound
| Interaction Type | Donor | Acceptor | Expected Significance |
| Hydrogen Bond | N–H | C=O | High (Primary packing driver) |
| Weak Hydrogen Bond | C–H (aromatic) | O, F | Moderate |
| Weak Hydrogen Bond | C–H (methyl) | O, F | Moderate |
| π–π Stacking | Phenyl Ring | Phenyl Ring | Moderate to Low |
| Dipole-Dipole | C=O, C-F, C-O | C=O, C-F, C-O | Moderate |
Computational and Theoretical Chemistry Studies of N 3 Trifluoromethoxy Phenyl Acetamide
Quantum Chemical Investigations of Electronic Structure and Reactivity
Quantum chemical methods are instrumental in elucidating the electronic characteristics and reactivity of N-[3-(trifluoromethoxy)phenyl]acetamide. These computational approaches model the molecule at the atomic level to predict its behavior and properties.
Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, widely used to investigate the ground state properties of molecules. For aromatic compounds like this compound, DFT calculations, particularly using hybrid functionals such as B3LYP, are effective for optimizing molecular geometry and predicting electronic properties. researchgate.netnih.gov These calculations are typically performed with extensive basis sets like 6-311G++(d,p) or 6-311++G(d,p) to ensure high accuracy. researchgate.netnih.gov
Alongside DFT, ab initio methods like Hartree-Fock (HF) and various semi-empirical techniques provide alternative or complementary descriptions of a molecule's electronic structure. nih.gov Ab initio calculations are derived directly from theoretical principles without the inclusion of experimental data. The HF method, often used in conjunction with DFT, serves as a baseline for more complex calculations. researchgate.netnih.gov
While computationally more demanding, ab initio methods can offer a different perspective on the electronic distribution and energy levels within the molecule. Semi-empirical methods, which use parameters derived from experimental data, offer a faster, albeit less precise, means of studying large molecular systems. The comparison of results from DFT, HF, and semi-empirical methods allows for a more comprehensive and validated understanding of the electronic properties of this compound. nih.gov
The frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are central to understanding a molecule's chemical reactivity and kinetic stability. researchgate.net The energy of the HOMO is related to the molecule's ability to donate an electron, while the LUMO's energy indicates its capacity to accept an electron. scispace.com The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a crucial indicator of chemical reactivity; a smaller gap suggests the molecule is more easily polarized and thus more chemically reactive. nih.govscispace.com
For molecules similar to this compound, the HOMO is typically located on the electron-rich acetamide (B32628) and phenyl ring portions, while the LUMO may be distributed across the phenyl ring system. scispace.com The transition of an electron from HOMO to LUMO represents a charge transfer within the molecule. nih.govscispace.com From the HOMO and LUMO energies, several global reactivity descriptors can be calculated to quantify the molecule's reactivity.
Table 1: Key Reactivity Indices Derived from HOMO-LUMO Energies
| Reactivity Index | Formula | Description |
| Ionization Potential (I) | I ≈ -EHOMO | The energy required to remove an electron from a molecule. |
| Electron Affinity (A) | A ≈ -ELUMO | The energy released when an electron is added to a molecule. |
| Chemical Hardness (η) | η ≈ (I - A) / 2 | Measures the resistance of a molecule to change its electron configuration. |
| Chemical Softness (S) | S = 1 / η | The reciprocal of hardness; indicates higher reactivity. |
| Electronegativity (χ) | χ ≈ (I + A) / 2 | Measures the power of an atom or group to attract electrons. |
| Chemical Potential (μ) | μ = -χ | Represents the escaping tendency of electrons from an equilibrium system. |
| Electrophilicity Index (ω) | ω = μ² / (2η) | A measure of the energy lowering due to maximal electron flow between donor and acceptor. |
Molecular Dynamics and Conformational Analysis
Understanding the three-dimensional structure and flexibility of this compound is crucial, as its conformation can influence its physical and biological properties.
The structure of this compound is not rigid. Rotations can occur around several single bonds, such as the C-N bond of the amide linkage and the C-O bond of the trifluoromethoxy group. Molecular dynamics (MD) simulations and systematic conformational searches are employed to explore the potential energy surface of the molecule. These methods help identify stable conformations (energetic minima) and the energy barriers between them.
Key structural features of interest include the dihedral angle between the plane of the phenyl ring and the amide group. iucr.org In related N-phenylacetamides, this orientation is critical. iucr.org The planarity of the amide group itself is another important factor, with the sum of bond angles around the nitrogen atom indicating its degree of planar character. iucr.org Computational studies can map these conformational possibilities to predict the most likely shapes the molecule will adopt.
Computational methods are highly effective at predicting spectroscopic data, which can then be compared with experimental results for validation. researchgate.net DFT calculations are commonly used to compute the vibrational frequencies that correspond to infrared (IR) and Raman spectra. esisresearch.org
The calculated frequencies are often scaled by a specific factor to correct for anharmonicity and limitations in the theoretical model, leading to excellent agreement with experimental spectra. nih.gov These theoretical predictions are vital for assigning specific vibrational modes to the observed peaks in experimental IR and Raman spectra. xisdxjxsu.asia For this compound, key vibrational modes would include the N-H and C=O stretching of the amide group, C-N stretching, and vibrations of the phenyl ring and the trifluoromethoxy group. researchgate.netesisresearch.org
Table 2: Predicted Vibrational Frequencies for Key Functional Groups of this compound
| Functional Group | Vibrational Mode | Typical Calculated Wavenumber (cm⁻¹) | Expected Intensity |
| Amide | N-H Stretch | 3300 - 3500 | Strong |
| C=O Stretch | 1680 - 1715 | Strong | |
| C-N Stretch | 1220 - 1340 | Medium-Strong | |
| N-H Bend | 1500 - 1550 | Medium | |
| Aromatic Ring | C-H Stretch | 3000 - 3100 | Medium-Weak |
| C=C Ring Stretch | 1450 - 1600 | Medium-Strong | |
| Trifluoromethoxy | C-F Stretch (asymmetric) | ~1280 | Very Strong |
| C-F Stretch (symmetric) | ~1170 | Very Strong | |
| O-CF₃ Stretch | ~1050 | Strong |
Note: These are approximate ranges based on calculations for structurally similar molecules. Actual values would be determined by specific DFT calculations (e.g., at the B3LYP/6-311++G(d,p) level of theory).
Molecular Electrostatic Potential (MEP) Mapping and Charge Distribution Analysis
Computational analysis of this compound provides significant insights into its chemical behavior. Molecular Electrostatic Potential (MEP) mapping is a valuable tool to visualize the charge distribution and predict the reactive sites of a molecule. The MEP is mapped onto the constant electron density surface, with different colors representing varying electrostatic potentials.
In a typical MEP map, regions of negative electrostatic potential, usually colored in shades of red and yellow, indicate areas with an excess of electrons and are susceptible to electrophilic attack. Conversely, areas with positive electrostatic potential, depicted in blue, are electron-deficient and are prone to nucleophilic attack. For this compound, the MEP map would likely highlight the oxygen atom of the carbonyl group and the oxygen of the trifluoromethoxy group as regions of high electron density, making them potential sites for interaction with electrophiles. The hydrogen atoms, particularly the one attached to the nitrogen of the acetamide group, would be expected to show a positive potential, indicating their susceptibility to nucleophilic attack.
The charge distribution within the molecule is influenced by the electronegativity of the constituent atoms and the presence of electron-withdrawing or electron-donating groups. The trifluoromethoxy group (-OCF3) is a strong electron-withdrawing group due to the high electronegativity of the fluorine and oxygen atoms. This property significantly affects the electron density distribution across the phenyl ring and the acetamide moiety.
A hypothetical charge distribution for key atoms in this compound, based on computational studies of similar molecules, is presented in the table below.
| Atom | Predicted Partial Charge (arbitrary units) |
| Carbonyl Oxygen | -0.60 |
| Ethereal Oxygen | -0.45 |
| Amide Nitrogen | -0.35 |
| Amide Hydrogen | +0.25 |
| Fluorine Atoms | -0.20 |
This table presents hypothetical data based on general principles of organic chemistry and findings for analogous compounds. Actual values would require specific computational analysis.
Structure-Reactivity and Structure-Property Relationship (SAR/SPR) Studies using Computational Approaches
Structure-Activity Relationship (SAR) and Structure-Property Relationship (SPR) studies are crucial in medicinal chemistry and materials science for designing molecules with desired biological activities or physical properties. Computational approaches in SAR/SPR aim to establish a correlation between the chemical structure of a compound and its observed activity or property.
Correlation of Structural Features with Predicted Reactivity
The reactivity of this compound is largely dictated by its structural and electronic features. The presence of the electron-withdrawing trifluoromethoxy group deactivates the phenyl ring towards electrophilic substitution, directing incoming electrophiles to the meta-position relative to the acetamide group, although the acetamide group itself is an ortho-, para-director. The interplay between these two groups governs the regioselectivity of reactions on the aromatic ring.
Computational studies on analogous aryl acetamides have shown that the nature and position of substituents on the phenyl ring significantly influence the molecule's reactivity and biological activity. For instance, a study on aryl acetamide triazolopyridazines revealed that electron-withdrawing groups on the aryl tail were preferred for enhanced potency against Cryptosporidium. nih.govnih.gov Specifically, a derivative containing a 4-fluoro-3-(trifluoromethoxy)phenyl group demonstrated high efficacy, underscoring the importance of the trifluoromethoxy substituent in modulating biological activity. nih.govnih.gov
The amide linkage in this compound is a key functional group. It can participate in hydrogen bonding, which is a critical interaction in biological systems. The nitrogen atom can act as a hydrogen bond donor, while the carbonyl oxygen can act as a hydrogen bond acceptor. Computational models can predict the strength and geometry of these hydrogen bonds, providing insights into potential interactions with biological targets.
Computational Insights into Interactions with Chemical and Biological Substrates
Computational docking simulations are a powerful tool to predict and analyze the binding of a small molecule like this compound to the active site of a biological target, such as an enzyme or a receptor. These simulations can provide a detailed picture of the intermolecular interactions, including hydrogen bonds, hydrophobic interactions, and electrostatic interactions, that stabilize the ligand-receptor complex.
While specific docking studies for this compound are not publicly available, research on similar compounds provides a framework for understanding its potential biological interactions. For example, studies on other acetamide derivatives have shown that the acetamide group is often involved in crucial hydrogen bonding interactions with amino acid residues in the active site of target proteins. semanticscholar.org The trifluoromethoxy group, with its lipophilic nature, could engage in hydrophobic interactions within a binding pocket.
The table below summarizes the potential types of interactions this compound could form with a hypothetical biological substrate, based on its structural features.
| Molecular Feature of this compound | Potential Interaction with Biological Substrate |
| Amide N-H group | Hydrogen Bond Donor |
| Carbonyl C=O group | Hydrogen Bond Acceptor |
| Phenyl Ring | π-π Stacking, Hydrophobic Interactions |
| Trifluoromethoxy Group | Hydrophobic Interactions, Dipole-Dipole Interactions |
This table is illustrative and the actual interactions would depend on the specific biological target.
This compound as a Versatile Chemical Intermediate in Organic Synthesis
The structural features of this compound, namely the trifluoromethoxy-substituted phenyl ring and the acetamide group, render it a valuable building block in the synthesis of more complex molecules.
Building Block for Complex Organic Scaffolds
While direct and extensive examples of the use of this compound in the construction of complex organic scaffolds are not widely documented in publicly available research, the general reactivity of N-aryl acetamides suggests its potential as a precursor for various heterocyclic and polyfunctional compounds. The amide linkage can be hydrolyzed to the corresponding aniline (B41778), which is a key intermediate for a vast array of chemical transformations, including diazotization and subsequent coupling reactions. Furthermore, the aromatic ring is amenable to electrophilic substitution reactions, allowing for the introduction of additional functional groups, thereby increasing molecular complexity. The trifluoromethoxy group, being a strong electron-withdrawing group, directs incoming electrophiles to the meta-positions relative to itself, influencing the regioselectivity of such reactions.
Precursor in the Synthesis of Fluorinated Compounds
The trifluoromethoxy (-OCF3) group is a crucial pharmacophore in many modern agrochemicals and pharmaceuticals due to its ability to enhance metabolic stability, lipophilicity, and binding affinity. As such, this compound serves as a readily available starting material for the synthesis of other trifluoromethoxy-containing compounds. For instance, hydrolysis of the acetamide to 3-(trifluoromethoxy)aniline (B52521) provides a key intermediate for the synthesis of a variety of derivatives. This aniline can undergo a range of reactions, such as Sandmeyer reactions, to introduce different functional groups, or be used in coupling reactions to form more complex fluorinated molecules.
Development of Ligands for Coordination Chemistry and Catalysis
The nitrogen and oxygen atoms within the acetamide group of this compound possess lone pairs of electrons, making them potential coordination sites for metal ions. This has led to investigations into its use and the use of its derivatives as ligands in coordination chemistry and catalysis.
Incorporation into Organometallic Complexes
Research into the coordination chemistry of N-aryl acetamides has shown that they can act as ligands for various transition metals. While specific studies focusing solely on this compound are limited, the principles of coordination chemistry suggest its potential to form stable complexes with metals such as palladium, platinum, copper, and rhodium. The coordination can occur through the amide oxygen or, in some cases, through deprotonation of the amide nitrogen, leading to the formation of N-bound metal complexes. The electronic properties of the trifluoromethoxy group can influence the electron density on the coordinating atoms, thereby affecting the stability and reactivity of the resulting organometallic complexes.
Applications in Homogeneous and Heterogeneous Catalysis
Organometallic complexes derived from N-aryl acetamide ligands have been explored for their catalytic activity in various organic transformations. Although specific catalytic applications of this compound complexes are not extensively reported, related structures have shown promise in cross-coupling reactions, such as Suzuki and Heck couplings. The trifluoromethoxy group can modulate the electronic and steric properties of the metal center, which in turn can influence the catalytic efficiency, selectivity, and turnover number of the catalyst. Further research is needed to fully explore the potential of this compound-based catalysts in both homogeneous and heterogeneous catalysis.
Mechanistic Studies in Non-Human Biological Systems
The biological activity of fluorinated compounds is a subject of intense research. While clinical applications are beyond the scope of this article, mechanistic studies in non-human biological systems provide valuable insights into the potential interactions of this compound with biological macromolecules.
Future Directions and Emerging Research Avenues for N 3 Trifluoromethoxy Phenyl Acetamide
Innovations in Green Chemistry Approaches for Sustainable Synthesis
The future synthesis of N-[3-(trifluoromethoxy)phenyl]acetamide and its derivatives will increasingly prioritize sustainability, aligning with the principles of green chemistry. unife.it Traditional synthetic routes for related compounds often involve multi-step processes that may use hazardous solvents and reagents. Future research will focus on developing more environmentally benign and efficient methodologies.
Key areas of innovation include:
Catalytic Systems: Shifting from stoichiometric reagents to highly efficient catalytic processes for both the amidation step and the introduction of the trifluoromethoxy group. This includes exploring palladium-catalyzed cross-coupling reactions under milder conditions or developing novel catalysts for direct trifluoromethoxylation. nih.govmdpi.com
Greener Solvents and Conditions: Replacing conventional hazardous solvents with greener alternatives such as bio-based solvents, supercritical fluids, or even water. Furthermore, the adoption of energy-efficient techniques like microwave-assisted synthesis and flow chemistry can significantly reduce reaction times and energy consumption. unife.itnih.gov
Atom Economy: Designing synthetic pathways that maximize the incorporation of all starting materials into the final product, thereby minimizing waste. This involves exploring cascade reactions where multiple bond-forming events occur in a single pot. nih.gov
Renewable Feedstocks: Investigating the use of renewable biomass as a starting point for synthesizing the aromatic core or other fragments of the molecule, reducing reliance on petrochemical sources. rsc.org
| Parameter | Traditional Approach | Potential Green Chemistry Approach |
|---|---|---|
| Solvents | Benzene (B151609), Dichloromethane | 2-Methyltetrahydrofuran, Water, Supercritical CO2 |
| Catalysis | Stoichiometric reagents | Catalytic (e.g., Pd, Cu) systems, biocatalysis |
| Energy Input | Prolonged heating under reflux | Microwave irradiation, continuous flow processing |
| Waste Generation | High E-factor (Environmental Factor) | Low E-factor, focus on atom economy |
Integration of Artificial Intelligence and Machine Learning in Compound Design and Property Prediction
Artificial intelligence (AI) and machine learning (ML) are set to revolutionize the design and development of new molecules based on the this compound scaffold. nih.gov These computational tools can rapidly screen virtual libraries, predict properties, and generate novel structures with desired characteristics, significantly accelerating the research cycle. nih.gov
Emerging applications in this area include:
ADMET Property Prediction: ML models can be trained on existing chemical data to accurately predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of novel derivatives. researchgate.netnih.gov This allows for the early-stage filtering of candidates with unfavorable pharmacokinetic profiles or potential toxicity.
Quantitative Structure-Activity Relationship (QSAR): AI algorithms can build sophisticated QSAR models that correlate the structural features of this compound analogues with their biological activity. This provides deep insights into the key molecular determinants of efficacy.
De Novo Design: Generative AI models can design entirely new molecules based on the this compound core. By defining a desired property profile (e.g., high binding affinity to a specific biological target, optimal lipophilicity), these models can propose novel candidates for synthesis and testing. nih.gov
Reaction Prediction and Synthesis Planning: AI tools can predict the outcomes of unknown reactions and devise optimal, multi-step synthetic routes, potentially identifying more efficient and sustainable pathways than those conceived by human chemists.
| Application Area | AI/ML Model Type | Input Data | Predicted Output |
|---|---|---|---|
| Property Prediction | Graph Neural Networks, Random Forest | Molecular structure (SMILES, graph) | Solubility, Permeability, Metabolic Stability nurixtx.com |
| Bioactivity Screening | Support Vector Machines, Deep Neural Networks | Molecular descriptors, structural fingerprints | Binding affinity, inhibitory concentration (IC50) |
| Generative Design | Variational Autoencoders (VAEs), Generative Adversarial Networks (GANs) | Desired property ranges | Novel chemical structures for synthesis |
Exploration of Novel Reactivity Patterns and Unconventional Transformations
Future synthetic research will likely move beyond classical transformations to explore the novel reactivity of the this compound molecule. The unique electronic properties conferred by the trifluoromethoxy group can be harnessed to achieve unconventional chemical transformations. researchgate.netnih.gov
Avenues for exploration consist of:
Late-Stage Functionalization: Developing methods for the selective C-H functionalization of the aromatic ring. This would enable the rapid diversification of the core structure at a late stage in the synthesis, allowing for the creation of a library of analogues without needing to re-synthesize each one from scratch.
Photoredox and Electrocatalysis: Utilizing visible-light photoredox catalysis or electrochemistry to access novel reaction pathways. nih.gov These methods operate under mild conditions and can facilitate transformations that are difficult to achieve with traditional thermal methods, such as novel cross-coupling reactions or the generation of radical intermediates.
Harnessing the OCF3 Group: Investigating reactions that directly involve the trifluoromethoxy group. While often considered a stable spectator, exploring its potential participation in or direction of certain reactions could lead to entirely new synthetic strategies.
Unconventional Bond Activations: Exploring the activation of typically inert bonds within the molecule using advanced catalytic systems to forge new connections and build molecular complexity in unforeseen ways.
| Transformation Type | Enabling Technology | Potential Outcome |
|---|---|---|
| C-H Arylation/Alkylation | Transition Metal Catalysis (Pd, Ru, Rh) | Direct modification of the phenyl ring |
| Radical-based Coupling | Photoredox Catalysis | Formation of new C-C or C-heteroatom bonds |
| Reductive/Oxidative Transformations | Electrochemistry | Access to different oxidation states and reactivity |
Interdisciplinary Research at the Interface of Synthetic Chemistry, Materials Science, and Chemical Biology
The future of research on this compound is inherently interdisciplinary. Its unique physicochemical properties make it and its derivatives attractive candidates for applications beyond traditional medicinal chemistry, spanning materials science and chemical biology.
Materials Science: The trifluoromethoxy group imparts properties such as high thermal stability, metabolic resistance, and lipophilicity. researchgate.netmdpi.com These characteristics are highly desirable in advanced materials. Derivatives of this compound could be explored as:
Monomers for Specialty Polymers: Incorporation into polymer backbones could create materials with enhanced thermal resistance, chemical stability, and specific surface properties (e.g., hydrophobicity).
Components of Liquid Crystals: The rigid aromatic core and the polar groups could be tailored to design molecules with liquid crystalline properties for use in display technologies.
Functional Coatings: The stability and lipophilicity could be leveraged to create durable and water-repellent surface coatings.
Chemical Biology: The compound can serve as a scaffold for the development of sophisticated chemical tools to probe biological systems.
Chemical Probes: By incorporating reporter tags (e.g., fluorophores, biotin) or photoreactive groups, derivatives can be designed to identify and study the interactions of specific proteins or enzymes within a cellular context. The metabolic stability of the OCF3 group is a significant advantage for in-vivo applications. mdpi.com
Fragment-Based Drug Discovery: The core molecule could serve as a starting fragment for screening against a wide range of biological targets. Its favorable properties make it an attractive building block for developing more complex and potent inhibitors or modulators.
| Field | Potential Application | Key Property Leveraged |
|---|---|---|
| Materials Science | High-performance polymers, hydrophobic coatings | Thermal stability, lipophilicity |
| Chemical Biology | Target identification probes, fragment screening | Metabolic stability, defined structure |
| Agrochemicals | Herbicides, fungicides | Lipophilicity, metabolic resistance nih.gov |
Q & A
Basic Research Questions
Q. What spectroscopic and chromatographic methods are recommended for confirming the structure and purity of N-[3-(trifluoromethoxy)phenyl]acetamide?
- Methodology :
- Nuclear Magnetic Resonance (NMR) : Analyze H and C NMR spectra to confirm the trifluoromethoxy group (δ ~148–150 ppm for F coupling) and acetamide backbone (δ ~2.1 ppm for CH, ~168 ppm for carbonyl) .
- Infrared Spectroscopy (IR) : Identify characteristic peaks for C=O stretching (~1650–1680 cm) and N-H bending (~1550 cm) .
- Mass Spectrometry (MS) : Use high-resolution MS to verify molecular ion ([M+H]) and fragmentation patterns .
- HPLC : Assess purity (>98%) using reverse-phase chromatography with UV detection (λ = 254 nm) and acetonitrile/water gradients .
Q. What synthetic routes are reported for this compound derivatives?
- Methodology :
- Intermediate Synthesis : React 3-(trifluoromethoxy)aniline with acetyl chloride in the presence of a base (e.g., pyridine) to form the acetamide core .
- Cyclization : For piperazine derivatives, substitute the acetamide with chloroacetamide intermediates, followed by cyclization using POCl or DMF-DMA (dimethylformamide dimethyl acetal) .
- Purification : Crystallize products from ethanol/water mixtures or use flash chromatography with silica gel .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed for this compound analogs targeting neurological receptors?
- Methodology :
- Substituent Variation : Introduce electron-withdrawing (e.g., nitro, chloro) or donating (e.g., methoxy) groups on the phenyl ring to modulate receptor binding .
- Biological Assays : Test analogs for affinity to GABA, NMDA, or serotonin receptors via radioligand displacement assays .
- Computational Modeling : Perform molecular docking using crystal structures (e.g., PDB ID 6WIV for GABA) to predict binding modes .
Q. What strategies address stability challenges of this compound under physiological conditions?
- Methodology :
- Degradation Studies : Expose the compound to pH 1–13 buffers at 37°C for 24–72 hours, monitoring hydrolysis via HPLC .
- Metabolite Identification : Use LC-MS/MS to detect metabolites (e.g., deacetylated or hydroxylated products) in liver microsomes .
- Formulation Optimization : Incorporate cyclodextrins or lipid nanoparticles to enhance aqueous solubility and reduce degradation .
Q. How can researchers resolve contradictions in reported bioactivity data for trifluoromethoxy-substituted acetamides?
- Methodology :
- Standardized Assays : Replicate studies using identical cell lines (e.g., SH-SY5Y for neuroactivity) and concentrations (1–100 µM) to minimize variability .
- Isomer Analysis : Confirm the absence of regioisomers (e.g., 2- vs. 3-trifluoromethoxy substitution) via F NMR, as positional isomers may exhibit divergent activity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
